N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
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Overview
Description
N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a morpholine ring, and a benzamide moiety
Scientific Research Applications
N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . The presence of the =N-C-S- moiety and strong aromaticity of the ring are thought to be requirements for low toxicity and in vivo stability .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, it is likely that multiple pathways could be affected, depending on the specific biological activity being exhibited .
Result of Action
Given the potential for this compound to disrupt dna replication processes, it could potentially lead to the inhibition of cell replication, which could be beneficial in the treatment of conditions such as cancer or bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine hydrate under reflux conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using methyl iodide.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting the appropriate benzoyl chloride with an amine.
Coupling Reactions: The final step involves coupling the thiadiazole derivative with the benzamide derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrobenzamide or halogenated benzamide derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Uniqueness
N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the presence of both the morpholine ring and the sulfonylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S3/c1-23-14-17-16-13(24-14)15-12(19)10-3-2-4-11(9-10)25(20,21)18-5-7-22-8-6-18/h2-4,9H,5-8H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTKXRSSWOGTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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